Ethyl 6-bromoisoquinoline-3-carboxylate

Crystal engineering Conformational analysis Halogen bonding

Ethyl 6-bromoisoquinoline-3-carboxylate (CAS 882679-56-3) is a regiospecific brominated isoquinoline scaffold for Pd-catalyzed Suzuki-Miyaura cross-coupling, enabling systematic C6 aryl diversification for SAR libraries. The ethyl ester permits orthogonal deprotection under mild conditions compatible with acid-labile groups (Boc, trityl, silyl ethers), unlike tert-butyl analogs requiring harsh TFA cleavage. Crystal engineering studies confirm bromo-substituted isoquinolines exhibit lattice packing identical to chloro analogs, ensuring predictable solid-state behavior for polymorph screening. 97% purity.

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
CAS No. 882679-56-3
Cat. No. B1602812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromoisoquinoline-3-carboxylate
CAS882679-56-3
Molecular FormulaC12H10BrNO2
Molecular Weight280.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2C=CC(=CC2=C1)Br
InChIInChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3
InChIKeyIKTCJOSCOWAUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromoisoquinoline-3-Carboxylate (CAS 882679-56-3): Core Technical Specifications for Research Procurement


Ethyl 6-bromoisoquinoline-3-carboxylate (CAS 882679-56-3) is a brominated heteroaromatic building block with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol . The compound features a 6-position bromo substituent on the isoquinoline core and an ethyl ester moiety at the 3-carboxylate position , with a minimum purity specification of 97% as supplied by commercial vendors . This scaffold serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions and downstream functionalization in medicinal chemistry programs [1].

Why Ethyl 6-Bromoisoquinoline-3-Carboxylate Cannot Be Replaced by Generic Isoquinoline Analogs


Substitution of ethyl 6-bromoisoquinoline-3-carboxylate with alternative halogenated isoquinoline carboxylates introduces measurable changes in molecular conformation, synthetic utility, and biological target engagement that preclude simple interchange. Crystal engineering studies demonstrate that bromo-substituted tetrahydroisoquinoline derivatives adopt packing motifs and intermolecular interaction profiles distinct from fluoro analogs, with chloro and bromo derivatives exhibiting nearly identical lattice packing while fluoro variants display unique C-F···π and C-H···F interactions [1]. The 6-position bromo substituent provides a regioselective handle for Suzuki-Miyaura cross-coupling that enables systematic aryl diversification; this chemistry is not accessible with non-halogenated or differently halogenated regioisomers without altered reaction optimization [2]. The ethyl ester moiety confers a specific balance of lipophilicity and hydrolytic stability that differs from methyl, tert-butyl, or free acid analogs, impacting solubility and downstream deprotection strategies . Consequently, procurement decisions based solely on core scaffold similarity risk introducing undesired conformational shifts, failed coupling reactions, or altered pharmacokinetic profiles in derivative compounds.

Quantitative Differentiation of Ethyl 6-Bromoisoquinoline-3-Carboxylate: Comparative Evidence for Procurement Selection


Halogen-Dependent Conformational and Packing Divergence in Tetrahydroisoquinoline Systems

Crystal structure analysis of 1,2-diaryl-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives reveals that bromo- and chloro-substituted analogs adopt nearly identical packing motifs in the crystalline lattice, whereas fluoro-substituted analogs exhibit distinct C-F···π and C-H···F interactions that fundamentally alter molecular conformation and solid-state arrangement [1]. This halogen-dependent conformational divergence provides a structural basis for differentiating bromo-substituted isoquinoline scaffolds from their fluoro counterparts in crystallization and solid-form development studies.

Crystal engineering Conformational analysis Halogen bonding

Ester Group Selection: Ethyl vs. tert-Butyl in Downstream Deprotection and Reactivity

Ethyl 6-bromoisoquinoline-3-carboxylate (MW = 280.12 g/mol) differs from tert-butyl 6-bromoisoquinoline-3-carboxylate (MW = 308.17 g/mol) in the ester protecting group, which dictates orthogonal deprotection conditions . The ethyl ester undergoes hydrolysis under basic or acidic aqueous conditions, whereas the tert-butyl ester requires acidic cleavage (e.g., TFA in dichloromethane) . This difference in acid lability is critical when synthetic sequences involve acid-sensitive functional groups elsewhere in the molecule.

Medicinal chemistry Protecting group strategy Synthetic methodology

Regioselective Bromination Site for Suzuki-Miyaura Cross-Coupling Diversification

The 6-position bromo substituent on ethyl 6-bromoisoquinoline-3-carboxylate serves as a regioselective handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling systematic introduction of aryl groups at the 6-position [1]. This chemistry has been demonstrated in the preparation of 1-arylisoquinoline-3-carboxylates from alkyl 1-bromoisoquinoline-3-carboxylates using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium as a precatalyst [1]. The regioselective bromination followed by Pd(0)-catalyzed cross-coupling represents a validated diversification strategy for isoquinoline-based libraries [2].

Cross-coupling Suzuki-Miyaura C-C bond formation

Validated Research Application Scenarios for Ethyl 6-Bromoisoquinoline-3-Carboxylate Based on Differential Evidence


Crystallization and Solid-Form Screening Studies Requiring Predictable Bromo/Chloro-Like Packing

Research programs investigating the solid-state properties of isoquinoline derivatives benefit from ethyl 6-bromoisoquinoline-3-carboxylate when crystalline packing behavior analogous to chloro-substituted analogs is desired. Crystal engineering data indicate that bromo- and chloro-substituted tetrahydroisoquinolines adopt nearly identical lattice packing motifs, whereas fluoro analogs diverge significantly [1]. This predictability supports the use of bromo-substituted scaffolds in polymorph screening and co-crystal design where fluoro substitution would introduce unwanted conformational variability.

Synthetic Sequences Involving Acid-Sensitive Functional Groups

Ethyl 6-bromoisoquinoline-3-carboxylate is the preferred ester variant when downstream synthetic steps contain acid-labile protecting groups (e.g., Boc, trityl, silyl ethers) that would be compromised by TFA-mediated tert-butyl ester cleavage. The ethyl ester can be hydrolyzed under basic or mild aqueous acidic conditions orthogonal to acid-sensitive moieties, whereas the tert-butyl analog requires strongly acidic deprotection incompatible with such groups .

Library Synthesis via Regioselective C6 Suzuki-Miyaura Arylation

The 6-bromo substituent provides a validated handle for Pd-catalyzed Suzuki-Miyaura cross-coupling, enabling systematic diversification at the C6 position [2]. This chemistry has been demonstrated for 1-arylisoquinoline-3-carboxylate preparation and is extensible to ethyl 6-bromoisoquinoline-3-carboxylate for generating focused libraries of 6-aryl-substituted isoquinoline-3-carboxylates in SAR campaigns [3].

Medicinal Chemistry Scaffold for Halogen-Bonding Interaction Studies

The bromine atom at the 6-position offers distinct halogen-bonding potential compared to smaller halogens. In tetrahydroisoquinoline crystal structures, bromo derivatives exhibit directional Br···π interactions distinct from the C-F···π and C-H···F interactions observed in fluoro analogs [1]. This property supports the use of ethyl 6-bromoisoquinoline-3-carboxylate as a scaffold for probing halogen-bonding contributions to target engagement in structure-based drug design.

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